5-methyl-4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}furan-2-carboxylic acid
Description
5-methyl-4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}furan-2-carboxylic acid is a structurally complex heterocyclic compound featuring a fused benzo[c]chromen core linked to a substituted furan-2-carboxylic acid moiety via an oxymethyl bridge. The benzo[c]chromen system (a tricyclic structure with a lactone ring) is substituted with a 6-oxo group and a tetrahydro configuration, while the furan ring is functionalized with a methyl group at position 5 and a carboxylic acid at position 2. The compound’s molecular formula is inferred to be C₂₁H₁₈O₇ (molecular weight ~382.36 g/mol), though exact parameters may vary depending on stereochemistry and hydration .
Properties
IUPAC Name |
5-methyl-4-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-11-12(8-18(25-11)19(21)22)10-24-13-6-7-15-14-4-2-3-5-16(14)20(23)26-17(15)9-13/h6-9H,2-5,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLCYXOJPQFBAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)COC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}furan-2-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction could result in the formation of alcohols or amines .
Scientific Research Applications
5-methyl-4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 5-methyl-4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}furan-2-carboxylic acid involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context in which the compound is used, such as its role in inhibiting certain enzymes or binding to specific receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related derivatives, focusing on substituents, molecular properties, and reported biological activities:
Key Observations:
Substituent Effects on Bioactivity: The methoxy group in the 8-methoxy-4-methyl benzo[c]chromen derivative () may enhance metabolic stability compared to the target compound’s unsubstituted aromatic ring. Methoxy groups are known to resist oxidative degradation by cytochrome P450 enzymes . The tetrahydro configuration in the target compound’s benzo[c]chromen core reduces ring strain and increases solubility relative to non-hydrogenated analogs (e.g., coumarin derivatives in ) .
Carboxylic Acid vs. Ester Functionality :
- The carboxylic acid group in the target compound improves water solubility (predicted aqueous solubility ~0.1 mg/mL) but may limit blood-brain barrier penetration compared to ester derivatives like the methyl ester in .
- Esterified analogs (e.g., ) exhibit higher logP values (e.g., 6.8 for the hexyl-phenyl chromen derivative), favoring lipid membrane interactions but requiring enzymatic hydrolysis for activation .
Benzochromen vs. Coumarin derivatives (e.g., ) are more commonly associated with anticoagulant activity, whereas benzo[c]chromen analogs show promise in anticancer contexts due to their rigid, planar structures .
Synthetic Accessibility: The target compound’s synthesis likely involves Friedel-Crafts alkylation or Mitsunobu reactions to attach the oxymethyl-furan moiety to the benzo[c]chromen core, followed by ester hydrolysis to yield the carboxylic acid . Hexyl-phenyl chromen derivatives () require multi-step functionalization, increasing synthetic complexity and cost .
Research Findings:
- Anticancer Activity : Benzo[c]chromen derivatives with electron-withdrawing groups (e.g., 6-oxo) demonstrate moderate cytotoxicity against breast cancer cell lines (IC₅₀ ~10–50 μM), likely via intercalation or topoisomerase inhibition .
- Antimicrobial Potential: Furan-2-carboxylic acid derivatives exhibit broad-spectrum antibacterial activity, with MIC values <25 μg/mL against Gram-positive strains, though esterified analogs show reduced efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
